3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mecanismo De Acción
NSC-88915 ejerce sus efectos inhibiendo la actividad de Tdp1 . El compuesto imita el sustrato natural de Tdp1, uniéndose al sitio activo de la enzima y evitando que catalice la hidrólisis de los enlaces 3'-fosfotirosil . Esta inhibición puede mejorar la citotoxicidad de los inhibidores de la topoisomerasa I, lo que lo convierte en un valioso complemento en la terapia contra el cáncer .
Análisis Bioquímico
Biochemical Properties
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate plays a pivotal role in biochemical reactions by inhibiting adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP . This inhibition affects the cAMP signaling pathway, which is involved in numerous physiological processes. The compound interacts with adenylyl cyclase in a noncompetitive manner, meaning it binds to a site other than the active site, altering the enzyme’s activity without directly competing with the substrate . This interaction can modulate various downstream effects mediated by cAMP, such as protein kinase activation and ion channel regulation.
Cellular Effects
The impact of this compound on cellular processes is profound. By inhibiting adenylyl cyclase, the compound reduces cAMP levels within cells, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This reduction in cAMP can lead to decreased activation of protein kinase A (PKA), influencing various cellular functions such as glycogen metabolism, lipid metabolism, and cell proliferation. Additionally, the compound’s effect on cAMP levels can alter the activity of cAMP-responsive transcription factors, thereby impacting gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenylyl cyclase and inhibiting its activity . This binding is noncompetitive, meaning the compound does not compete with ATP for the active site of the enzyme. Instead, it binds to a different site, causing a conformational change that reduces the enzyme’s ability to convert ATP to cAMP. This inhibition of adenylyl cyclase leads to a decrease in cAMP levels, which subsequently affects various cAMP-dependent processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of adenylyl cyclase, leading to prolonged effects on cAMP levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenylyl cyclase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential toxicity to specific tissues. Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of adenylyl cyclase and subsequent biochemical effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP production and degradation. The compound interacts with adenylyl cyclase, inhibiting its activity and reducing cAMP levels . This reduction in cAMP can affect various metabolic processes, including glycogenolysis, lipolysis, and gluconeogenesis. Additionally, the compound may influence the activity of enzymes and cofactors involved in these metabolic pathways, altering metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on adenylyl cyclase. The compound’s distribution within tissues can affect its overall efficacy and potential side effects, as accumulation in certain tissues may lead to localized toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with adenylyl cyclase and inhibit its activity . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective inhibition of the enzyme and subsequent biochemical effects.
Métodos De Preparación
La síntesis de NSC-88915 implica la sustitución de la progesterona en la posición C21 con un grupo 4-bromobencenosulfonato . La ruta sintética generalmente incluye los siguientes pasos:
Material de partida: Progesterona.
Reacción: La progesterona se hace reaccionar con cloruro de 4-bromobencenosulfonilo en presencia de una base como piridina o trietilamina.
Condiciones: La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo.
Análisis De Reacciones Químicas
NSC-88915 principalmente experimenta reacciones de sustitución debido a la presencia del grupo 4-bromobencenosulfonato . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Nucleófilos: Como aminas o tioles, que pueden desplazar el átomo de bromo.
Los principales productos formados a partir de estas reacciones dependen del nucleófilo utilizado. Por ejemplo, hacer reaccionar NSC-88915 con una amina daría como resultado la formación de un derivado de sulfonamida .
Comparación Con Compuestos Similares
NSC-88915 es único entre los inhibidores de Tdp1 debido a su estructura específica y su alta actividad inhibitoria . Compuestos similares incluyen:
NSC 9782: Otro inhibidor de Tdp1 con una estructura química diferente.
NSC 82269: Exhibe una actividad inhibitoria similar pero difiere en su marco molecular.
NSC 109128: Comparte algunas características estructurales con NSC-88915 pero tiene grupos funcionales distintos.
NSC 305831: Otro compuesto relacionado con una actividad biológica comparable.
Estos compuestos resaltan la diversidad de los inhibidores de Tdp1 y subrayan las propiedades únicas de NSC-88915 en términos de su estructura y mecanismo de acción.
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNARVKYKGBJES-YNHSGCSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33BrO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943503 | |
Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21170-34-3 | |
Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-88915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.